molecular formula C11H11NO3 B2582260 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile CAS No. 2411219-52-6

2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2582260
CAS No.: 2411219-52-6
M. Wt: 205.213
InChI Key: PJCDBRHUAUSZTJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.213 g/mol . This compound is known for its unique structure, which includes a methoxy group, an oxirane ring, and a benzonitrile moiety. It is used in various fields of chemistry and industry due to its versatile reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-methoxy-5-hydroxybenzonitrile with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with the hydroxyl group to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    2-Methoxy-5-hydroxybenzonitrile: A precursor in the synthesis of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile.

    Epichlorohydrin: Used in the synthesis of the oxirane ring.

    2-Methoxybenzonitrile: Lacks the oxirane ring but shares the methoxy and nitrile groups.

Uniqueness: this compound is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-13-11-3-2-9(4-8(11)5-12)14-6-10-7-15-10/h2-4,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDBRHUAUSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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